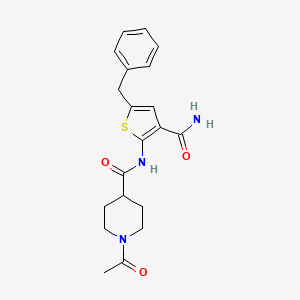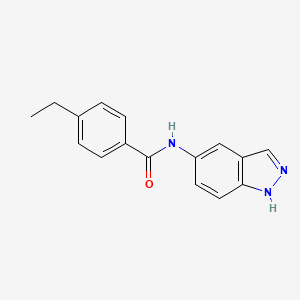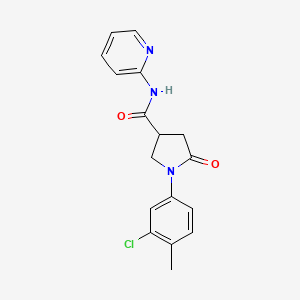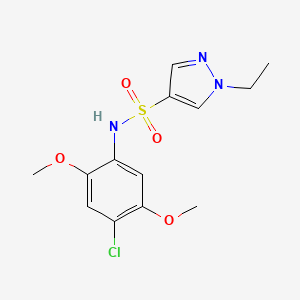![molecular formula C27H26N2O2 B5434588 [(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate](/img/structure/B5434588.png)
[(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate is a complex organic compound that features a benzimidazole core, a vinyl group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate typically involves multiple steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Esterification: The final step involves the esterification of the vinylated benzimidazole with 4-methylbenzoic acid using a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the vinyl group.
Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Products may include benzimidazole derivatives with oxidized functional groups.
Reduction: The major product would be the ethylated derivative of the original compound.
Substitution: Substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound could be explored for its potential as a bioactive molecule
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for further pharmacological studies.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers and coatings, due to its structural properties.
Mécanisme D'action
The mechanism of action of [(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its benzimidazole core. The vinyl group and ester functionality could also play roles in its binding affinity and specificity.
Propriétés
IUPAC Name |
[(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-4-17-29-24-8-6-5-7-23(24)28-26(29)18-25(21-13-9-19(2)10-14-21)31-27(30)22-15-11-20(3)12-16-22/h5-16,18H,4,17H2,1-3H3/b25-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBLJRRSHBOSIJ-XIEYBQDHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C=C(C3=CC=C(C=C3)C)OC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N=C1/C=C(\C3=CC=C(C=C3)C)/OC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,1-dimethyl-N-[(3-methyl-2-pyridinyl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5434514.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5434516.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434533.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5434538.png)
![2-[(3-Methoxy-4-prop-2-enoxyphenyl)methylamino]-1-phenylethanol;hydrochloride](/img/structure/B5434541.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride](/img/structure/B5434552.png)

![3-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5434565.png)
![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5434590.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-ethyl-N-phenylacetamide](/img/structure/B5434596.png)
![ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5434597.png)

